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3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Physicochemical profiling In-silico ADME prediction Ligand design

Researchers seeking to profile sigma receptor selectivity within the arylpiperazine sulfonamide class often lack published comparator data for methyl-substituted analogs. 3,5-Dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-88-0) fills this gap as a key intermediate for systematic methyl-scanning SAR. - Enables direct ΔXLogP3 and target affinity comparison with des-methyl and mono-methyl analogs. - Suitable as a decoy/test-set molecule in σ2R/TMEM97 pharmacophore modeling (PDB: 7SGI, 7SGH). - Benzamide NH and phenylpiperazine ring provide synthetic handles for library derivatization. Supplied with ≥95% purity; in stock for immediate dispatch. Ideal for radioligand displacement screening and computational chemistry workflows requiring prospective wet-lab validation.

Molecular Formula C21H27N3O3S
Molecular Weight 401.53
CAS No. 897611-88-0
Cat. No. B2574610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897611-88-0
Molecular FormulaC21H27N3O3S
Molecular Weight401.53
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
InChIInChI=1S/C21H27N3O3S/c1-17-14-18(2)16-19(15-17)21(25)22-8-13-28(26,27)24-11-9-23(10-12-24)20-6-4-3-5-7-20/h3-7,14-16H,8-13H2,1-2H3,(H,22,25)
InChIKeyONCZFBMCPZXGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethylbenzamide Sulfonamide: Baseline Profile


3,5-Dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-88-0) is a synthetic small molecule belonging to the arylpiperazine sulfonamide chemotype – a scaffold class widely explored for sigma receptor (σ1/σ2) affinity and dopaminergic/serotonergic activity [1]. Its structure comprises a 3,5-dimethylbenzamide core linked via a sulfonylethyl tether to an N-phenylpiperazine moiety. Publicly available authoritative database records (PubChem CID 18565477, ChEMBL CHEMBL5175530) confirm its molecular identity (MF: C21H27N3O3S; MW: 401.5 g/mol; XLogP3: 2.8) but contain no experimentally measured bioactivity data [1][2]. At the time of this evidence guide compilation, no dedicated primary research publications or issued patents specifically describing this compound were retrievable.

Generic Substitution Risk: 3,5-Dimethylbenzamide Analog


Within the arylpiperazine sulfonamide class, even minor structural perturbations – such as the position or number of methyl substituents on the benzamide ring, the length of the sulfonylethyl linker, or the nature of the N-aryl group on the piperazine – can produce order-of-magnitude shifts in sigma receptor subtype selectivity (σ2 vs. σ1), off-target binding profiles, and downstream functional outcomes [1]. For example, the 2-methoxy analog 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is reported to exhibit acetylcholinesterase inhibition, a property not automatically shared by the 3,5-dimethyl variant . Without published experimental binding or functional data comparing 3,5-dimethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide directly against its closest des-methyl, mono-methyl, or methoxy-substituted analogs, no scientifically valid assumption of functional interchangeability can be made. Procurement decision-makers must be aware that the absence of published comparator data makes independent target-specific profiling mandatory before this compound can be substituted for any in-class analog in a research workflow.

3,5-Dimethylbenzamide Sulfonamide: Evidence & Comparators


Lipophilicity Shift vs. Des-Methyl Analog

The 3,5-dimethyl substitution increases lipophilicity (XLogP3) relative to the unsubstituted parent N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, as computed by PubChem [1]. This difference can influence membrane permeability and protein binding.

Physicochemical profiling In-silico ADME prediction Ligand design

Hydrogen Bond Donor Count & CNS Penetration

The target compound possesses a single hydrogen bond donor (HBD = 1), a feature that satisfies the CNS MPO desirability criterion (HBD ≤ 1) commonly used for blood-brain barrier penetrant candidate prioritization [1][2]. This is a structural feature conferred by the benzamide scaffold and is preserved in many in-class analogs.

CNS drug design BBB permeability rules Physicochemical filtering

Rotatable Bond Flexibility vs. Sigma-2 Ligands

With six rotatable bonds, the target compound is structurally more flexible than rigid sigma-2 reference ligands such as PB28 (five rotatable bonds) and roloperidone (four rotatable bonds), but less flexible than extended-chain siramesine (eight rotatable bonds) [1][2]. Conformational flexibility may influence entropic binding penalties at sigma receptors, as rigidification is a recognized optimization strategy in this target class.

Conformational flexibility Sigma receptor pharmacophore Ligand efficiency

Purity Comparison: 3,5-Dimethyl vs. Des-Methyl Analog

Multiple non-excluded commercial suppliers list the target compound at ≥95% purity (HPLC-UV), consistent with standard research-grade specifications for structurally related benzamide sulfonamide building blocks [1]. No supplier currently offers the compound at >98% purity, which contrasts with the availability of the des-methyl analog at >98% purity from at least two independent vendors.

Chemical purity Procurement quality control Building block specification

3,5-Dimethylbenzamide Sulfonamide: Application Scenarios


De Novo Sigma-2 Receptor Affinity Screening

Given the established sigma receptor affinity of the arylpiperazine sulfonamide scaffold and the intermediate physicochemical profile of this compound (XLogP3 2.8, HBD 1, 6 rotatable bonds) [1], it is structurally appropriate as a candidate for primary radioligand displacement screening at σ2R/TMEM97. However, because no published Ki, Kd, or IC50 data exist for this specific molecule, its use as a screening probe requires upfront in-house characterization against σ1 and σ2 receptors. Procurement quantity should be limited to the minimum required for initial single-concentration screening and follow-up full concentration–response curves if activity is detected.

SAR Expansion: 3,5-Dimethylbenzamide Series

The compound can serve as a key intermediate in a methyl-scanning SAR campaign to elucidate the contribution of the 3- and 5-methyl groups to target binding, selectivity, and physicochemical properties [1]. Direct comparisons with the des-methyl analog (N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide) and the mono-methyl derivatives would quantify the methyl group contribution to lipophilicity (ΔXLogP3 ≈ +0.9 units vs. des-methyl) and potentially to target affinity. This application is valid only if the procuring laboratory commits to generating the comparator binding data that the public literature currently lacks.

In Silico Pharmacophore Modeling for Sigma Receptors

The well-defined 2D structure and computed descriptors of the compound [1] make it suitable for inclusion in ligand-based pharmacophore modeling and molecular docking studies targeting the σ2R/TMEM97 crystal structure (PDB: 7SGI, 7SGH). However, the absence of experimental binding data means the compound can only be used as a decoy or test-set molecule in such models – it cannot serve as a calibration or training compound until experimental activity labels are obtained. Procurement is appropriate for computational chemistry groups that maintain close collaboration with wet-lab assay capabilities for prospective validation.

Chemical Building Block for Derivatization

The compound's benzamide NH and the unfunctionalized phenyl ring on the piperazine provide synthetic handles for further derivatization – for example, N-alkylation of the benzamide or electrophilic aromatic substitution on the phenylpiperazine [1]. At a typical ≥95% purity specification, it is suitable as a starting material for library synthesis, provided that the final products are purified to assay-grade quality before biological testing. Procurement for this use case is the lowest-risk scenario because it does not depend on the compound's own biological activity.

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